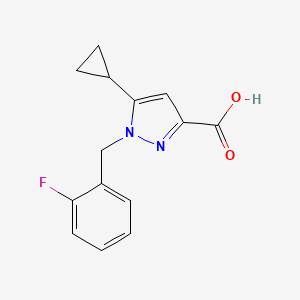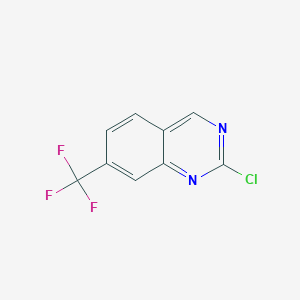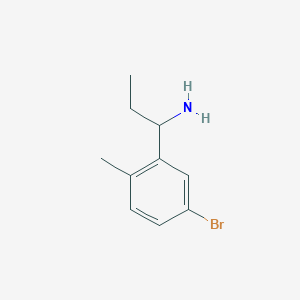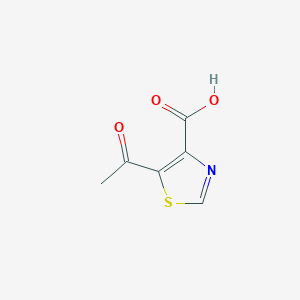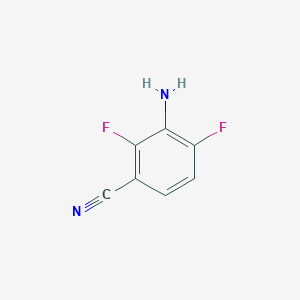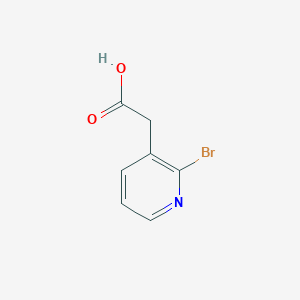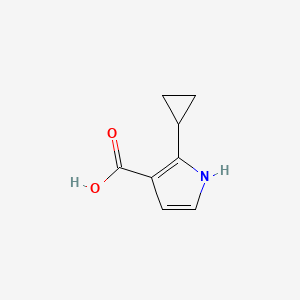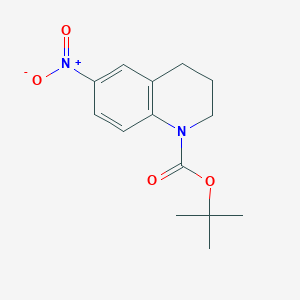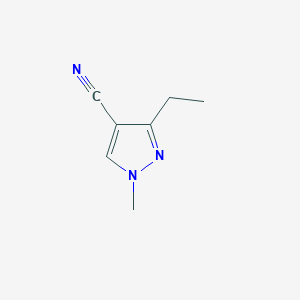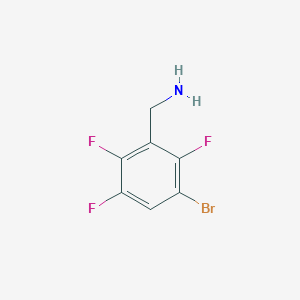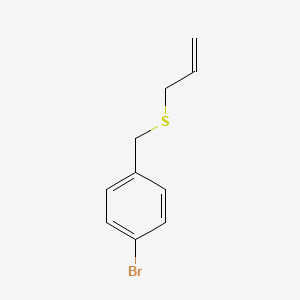
Allyl 4-bromobenzyl sulfide
Übersicht
Beschreibung
Allyl 4-bromobenzyl sulfide is a chemical compound with the linear formula C9H9BrS . It is also known by its CAS Number: 6334-55-0 .
Synthesis Analysis
The synthesis of allyl sulfides has been studied in various contexts. For instance, a study on the synthesis of trithiocarbonates and allyl sulfide-containing monomers reported a high yield synthesis of a variety of these compounds . Another study discussed an updated methodology for SN2 reactions, which are fundamental in organic chemistry, using an alkyl tosylate instead of a halide as the electrophile .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H11BrS . Its InChI Code is 1S/C10H11BrS/c1-2-7-12-8-9-3-5-10 (11)6-4-9/h2-6H,1,7-8H2 .Chemical Reactions Analysis
Allyl sulfides are involved in various chemical reactions. For instance, a study on the synthesis of novel trithiocarbonate and allyl sulfide-containing monomers discussed the reaction of a host of allyl ethers with 2-azaallyl anions . Another study discussed the allylation of nucleophilic carbon centers, which is a useful method for the formation of C(sp3)–C(sp3) linkages .Physical And Chemical Properties Analysis
The molecular weight of this compound is 243.17 . It is recommended to be stored in a refrigerated condition .Wissenschaftliche Forschungsanwendungen
Chemoselective Rearrangements
Research has explored the chemoselective rearrangements of various sulfide complexes, including those related to Allyl 4-bromobenzyl sulfide. One study focused on the reactions of certain dibenzyl sulfide complexes, leading to thiolates via deprotonation and rearrangement processes (Cagle et al., 1996).
Electrochemical Activation
In the context of electrochemical research, this compound has been studied for its potential in electrocatalysis. Research shows that understanding the reaction mechanism of such compounds can help in optimizing electrocatalysts, which is essential for various industrial applications (Pauwels et al., 2018).
DNA Synthesis Induction
Allyl compounds, closely related to this compound, have been evaluated for their ability to induce unscheduled DNA synthesis in certain cell types. This kind of research is crucial for understanding the mutagenic and cytotoxic properties of these compounds (Schiffmann et al., 1983).
Organometallic Chemistry
In the field of organometallic chemistry, the study of reactions involving allyl and benzyl group transfers is significant. These studies often explore the formation of various intermediates and the generation of anion equivalents, which has implications for synthetic chemistry applications (Hudrlik et al., 2011).
Radioiodine Labeling and Tumor Cell Uptake
Research on this compound derivatives includes the study of radioiodine-labeled disulfides for evaluating tumor cell uptake. This research is particularly relevant for developing diagnostic and therapeutic agents in cancer treatment (Ryu et al., 2004).
Modification of Drug-Metabolizing Enzymes
Allyl sulfides, akin to this compound, have been studied for their effects on hepatic drug-metabolizing enzymes. Such research is vital for understanding how these compounds influence liver metabolism and their potential therapeutic applications (Haber et al., 1994).
Cross-Metathesis and Protein Modification
Allyl sulfides, including compounds similar to this compound, have been used in aqueous cross-metathesis reactions. This research is significant for site-selective protein modification, opening new avenues in biochemical and pharmaceutical research (Lin et al., 2008).
Antifungal Agents Synthesis
Studies have also focused on the synthesis of antifungal agents using this compound derivatives. Such research contributes to the development of new pharmaceuticals and therapeutic strategies (Das et al., 2007).
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as diallyl sulfide, interact with cellular thiols and certain cellular proteins .
Mode of Action
It’s suggested that the compound may undergo a claisen rearrangement , a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers .
Biochemical Pathways
The major metabolic pathways of sulfanes in mammals include methylation, oxidation, glutathione, and N-acetyl conjugations . After ingestion of raw garlic by a human, allyl methyl sulfide, allyl methyl disulfide, DAS2, and DAS3 were discovered in the breath of tested volunteers .
Pharmacokinetics
Allicin’s bioavailability in the gastrointestinal tract is dependent on the activity of the enzyme alliinase, and its stability can be affected by various conditions like gastric acid and intestinal enzyme proteases .
Result of Action
Similar compounds have shown significant therapeutic benefits, including cardiovascular, antihypertensive, cholesterol-lowering, antimicrobial, antifungal, anticancer, and immune-modulatory activity .
Action Environment
The action, efficacy, and stability of Allyl 4-bromobenzyl sulfide can be influenced by environmental factors. For instance, when exposed to unfavorable circumstances like high temperatures, light, and oxygen, the organosulfur components in garlic-derived compounds are volatile, thermodynamically unstable, and prone to deterioration, volatilization, and oxidation .
Eigenschaften
IUPAC Name |
1-bromo-4-(prop-2-enylsulfanylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrS/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIFQOUHVMLSLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B1381952.png)
